N-(1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide
Description
N-(1,3-Benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide is a heterocyclic acetamide derivative featuring a benzothiazole core, a 2-fluorophenoxy substituent, and a pyrazole-containing ethyl group. Benzothiazole derivatives are known for diverse biological activities, including anticancer properties, attributed to their ability to interact with cellular targets via π-π stacking, hydrogen bonding, and hydrophobic effects .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-(2-pyrazol-1-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c21-15-6-1-3-8-17(15)27-14-19(26)25(13-12-24-11-5-10-22-24)20-23-16-7-2-4-9-18(16)28-20/h1-11H,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYRLWPGWGJXCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CCN3C=CC=N3)C(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of Fluorophenoxy Group: The 2-fluorophenoxy group can be introduced via nucleophilic substitution reactions using 2-fluorophenol and an appropriate leaving group.
Attachment of Pyrazole Moiety: The pyrazole moiety can be attached through a coupling reaction with a suitable pyrazole derivative.
Final Acetamide Formation: The final step involves the formation of the acetamide linkage through an amidation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent for various diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways.
Comparison with Similar Compounds
Structural Features and Electronic Properties
Benzothiazole vs. Thiazole Derivatives
- The benzothiazole’s fused ring system increases molecular rigidity and may improve binding affinity .
- Thiazole Analogues : Thiazole-containing compounds, such as those in and , exhibit simpler heterocyclic frameworks. Their crystal structures reveal intermolecular N–H⋯N hydrogen bonds, which stabilize packing but may reduce solubility compared to benzothiazoles .
Substituent Effects
- 2-Fluorophenoxy Group: The electron-withdrawing fluorine atom in the target compound’s phenoxy group contrasts with electron-donating groups (e.g., methoxy in ’s N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide). Fluorine’s electronegativity may enhance metabolic stability and influence dipole interactions .
Anticancer Potential
- Benzothiazole derivatives in demonstrate anticancer activity, suggesting the target compound may share similar mechanisms. The pyrazole group could enhance selectivity for kinase targets, as seen in kinase inhibitors containing pyrazole motifs .
Physicochemical Comparison
Patent and Commercial Relevance
- highlights benzothiazole derivatives with trifluoromethyl and methoxy groups in patent applications, underscoring the therapeutic interest in such scaffolds. The target compound’s fluorine and pyrazole motifs align with trends in drug design for improved pharmacokinetics .
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C25H24FN4O2S
- Molecular Weight : 448.55 g/mol
- Chemical Classification : Benzothiazole derivative
The presence of the benzothiazole moiety is crucial for its biological activity, as this class of compounds has been associated with various pharmacological effects, including anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . For instance, a review on benzothiazole derivatives as anticancer agents noted that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. The compound's structural features may enhance its interaction with cancer-related targets, leading to apoptosis in cancer cells.
Case Study: Cytotoxicity Assays
A comparative study evaluated the cytotoxic effects of several benzothiazole derivatives against human cancer cell lines. The findings indicated that compounds with similar structural features to this compound exhibited GI50 values ranging from 0.4 to 10 µM across different cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) .
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.57 |
| Compound B | A549 | 0.40 |
| This compound | Various | TBD |
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Protein Kinases : Similar compounds have shown to inhibit specific kinases involved in tumor progression.
- Induction of Apoptosis : Studies suggest that benzothiazole derivatives can activate apoptotic pathways in cancer cells.
Anti-inflammatory Properties
In addition to anticancer activity, some studies have indicated that benzothiazole derivatives possess anti-inflammatory properties. For example, one study demonstrated that certain derivatives reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro . This dual action could make this compound a candidate for treating conditions where inflammation and cancer coexist.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
